(S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide (S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide
Brand Name: Vulcanchem
CAS No.: 1354025-23-2
VCID: VC8234946
InChI: InChI=1S/C10H21N3O/c1-8(11)10(14)13(3)7-9-5-4-6-12(9)2/h8-9H,4-7,11H2,1-3H3/t8-,9?/m0/s1
SMILES: CC(C(=O)N(C)CC1CCCN1C)N
Molecular Formula: C10H21N3O
Molecular Weight: 199.29 g/mol

(S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide

CAS No.: 1354025-23-2

Cat. No.: VC8234946

Molecular Formula: C10H21N3O

Molecular Weight: 199.29 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide - 1354025-23-2

Specification

CAS No. 1354025-23-2
Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
IUPAC Name (2S)-2-amino-N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide
Standard InChI InChI=1S/C10H21N3O/c1-8(11)10(14)13(3)7-9-5-4-6-12(9)2/h8-9H,4-7,11H2,1-3H3/t8-,9?/m0/s1
Standard InChI Key VGXXHJUNNFSUOF-IENPIDJESA-N
Isomeric SMILES C[C@@H](C(=O)N(C)CC1CCCN1C)N
SMILES CC(C(=O)N(C)CC1CCCN1C)N
Canonical SMILES CC(C(=O)N(C)CC1CCCN1C)N

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound is systematically named (2S)-2-amino-N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide under IUPAC conventions . Its molecular formula is C₁₀H₂₁N₃O, with a molecular weight of 199.29 g/mol . Key identifiers include:

PropertyValueSource
CAS Registry Number1354025-23-2
PubChem CID66565865
DSSTox Substance IDDTXSID401147853

Stereochemical Configuration

The (S) configuration at the α-carbon of the propionamide backbone is critical for its potential biological activity. The pyrrolidine ring adopts a chair conformation, with the methyl group at position 1 and the methyl substituent on the secondary amine contributing to steric and electronic effects .

Spectroscopic and Computational Data

  • SMILES Notation: C[C@@H](C(=O)N(C)CC1CCCN1C)N

  • InChI Key: VGXXHJUNNFSUOF-IENPIDJESA-N

  • X-ray Crystallography: While no experimental crystal structure is publicly available, computational models predict a hydrogen-bonding network between the amide carbonyl and the pyrrolidine nitrogen .

Synthetic Pathways and Derivative Design

Structural Analogues

Modifications to the pyrrolidine ring or propionamide chain have been explored in opioid receptor ligands. For example:

  • U-47700: Replaces the pyrrolidine with a cyclohexyl group, enhancing μ-opioid receptor (MOR) affinity .

  • AH-7921: Features a dimethylaminocyclohexyl group, demonstrating dual MOR/κ-opioid receptor (KOR) activity .

Pharmacological and Biochemical Properties

Opioid Receptor Binding

While direct binding data for this compound are unavailable, structural analogs provide insights:

CompoundMOR Ki (nM)KOR Ki (nM)DOR Ki (nM)Source
U-4770011.16531105
(S)-Target Compound*~50 (est.)>1000>1000

*Estimated based on structural similarity to U-47700 and AH-7921 derivatives .

Metabolic Stability

The compound’s tertiary amine and amide groups may undergo hepatic metabolism via:

  • N-Demethylation: Catalyzed by CYP3A4/5 isoforms .

  • Pyrrolidine Oxidation: Formation of lactam metabolites via CYP2D6 .

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